molecular formula C19H12Cl2N6 B12219586 3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

Cat. No.: B12219586
M. Wt: 395.2 g/mol
InChI Key: XFJHGSIAPXBLSX-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.

    Formation of the triazole ring: The pyrazole intermediate is then reacted with an azide compound in the presence of a copper catalyst to form the triazole ring.

    Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable aldehyde or ketone under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

    Biology: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Pharmacology: Explored for its potential to modulate various biochemical pathways and receptors.

    Industry: Potential use as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
  • 3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine analogs

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both dichlorophenyl and methylphenyl groups, which may contribute to its distinct biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-2-4-12(5-3-11)17-24-19-14-9-23-27(18(14)22-10-26(19)25-17)13-6-7-15(20)16(21)8-13/h2-10H,1H3

InChI Key

XFJHGSIAPXBLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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